Trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) is a potent inhibitor of plasminogen activation. [] It is a synthetic lysine analogue and acts as an antifibrinolytic agent. It is clinically used to prevent or reduce bleeding in various medical conditions by inhibiting the breakdown of fibrin, a protein essential for blood clot formation. []
Synthesis Analysis
Several synthetic routes for AMCHA and its derivatives exist. One method involves the enzymatic debenzylation of cetraxate benzyl ester hydrochloride using cellulase enzymes derived from Aspergillus species. [] Another method utilizes a three-step process starting from trans-4-(aminomethyl)cyclohexane carboxylic acid involving acetic acid/sodium acetate promoted cyclization. []
Molecular Structure Analysis
AMCHA forms complexes with various metal ions, including Cu(II), Cr(III), Mn(II), Zn(II), Ru(III), and Rh(III). [] The ligand binding mode varies depending on the metal ion. For example, it acts as a neutral bidentate ligand with Cu(II), Co(II), and Mn(II), coordinating through the nitrogen atoms of the amine and azo groups. [] Conversely, it acts as a neutral tridentate ligand with Cr(III), Zn(II), Ru(III), and Rh(III), coordinating through the nitrogen atoms of the amine and azo groups and the oxygen atom of the phenolic OH group. []
Mechanism of Action
AMCHA primarily exerts its antifibrinolytic effect by competitively inhibiting plasminogen activation. [] It binds to the lysine-binding sites of plasminogen, preventing its conversion to plasmin, the active enzyme responsible for fibrin degradation. [, ] This inhibition of plasmin formation leads to the stabilization of fibrin clots and reduces bleeding. [, ]
Physical and Chemical Properties Analysis
It is soluble in water and methanol. []
The pKa of AMCHA is approximately 9.8. []
Applications
Antifibrinolytic Agent: AMCHA is primarily used as an antifibrinolytic agent to control excessive bleeding in various clinical settings. [] It is used in the treatment of conditions such as:
Trauma and Surgery: It is used prophylactically to reduce blood loss during and after surgical procedures, particularly those involving tissues with high fibrinolytic activity, such as the heart and prostate. []
Dermatological Applications: Studies indicate that AMCHA can accelerate barrier recovery and prevent epidermal hyperplasia induced by epidermal injury. [] This suggests its potential use in treating skin conditions characterized by impaired barrier function and excessive cell growth.
Compound Description: Tranexamic acid is a well-known antifibrinolytic agent that acts by inhibiting plasminogen activation. [, ] It is used clinically to control bleeding associated with various conditions, including trauma, surgery, and heavy menstrual bleeding. []
Relevance: Tranexamic acid shares a core cyclohexane structure with 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride, with the key difference being the carboxylic acid functional group (-COOH) instead of a nitrile group (-CN) at the 1-position. This structural similarity suggests potential antifibrinolytic activity for the target compound. [, ]
ε-Aminocaproic acid (EACA)
Compound Description: EACA is another antifibrinolytic agent that acts by inhibiting plasminogen activation, although it is less potent than tranexamic acid. [, ]
Relevance: EACA, like tranexamic acid, exhibits structural similarity to 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride by possessing an amino group (-NH2) separated from a carboxylic acid group (-COOH) by a chain of methylene groups (-CH2-). The difference lies in the cyclic structure of the target compound and the presence of a nitrile group instead of a carboxylic acid. Despite these variations, EACA's inclusion highlights the potential for antifibrinolytic activity in compounds with similar structural motifs. []
Compound Description: AMCHA is a potent inhibitor of plasminogen activation and demonstrates a stronger inhibitory effect compared to ε-ACA. []
Relevance: AMCHA bears a striking structural resemblance to 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride, possessing an identical cyclohexane ring structure with an aminomethyl group at the 4-position. The primary distinction lies in the presence of a carboxylic acid group in AMCHA as opposed to a nitrile group in the target compound. This close structural relationship strongly suggests that the target compound might also exhibit potent antifibrinolytic activity. []
Compound Description: DV 1006 is a synthetic compound identified as a broad-spectrum inhibitor of esteroproteases. [] It demonstrates inhibitory activity against various enzymes including thrombin, plasmin, trypsin, and kallikrein. []
Cetraxate benzyl ester hydrochloride (2)
Compound Description: This compound serves as a precursor in the enzymatic synthesis of cetraxate hydrochloride, an antiulcer agent. []
Relevance: While not directly sharing the core structure of 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride, cetraxate benzyl ester hydrochloride (2) is relevant due to its use in a study highlighting the ability of cellulase enzymes to selectively hydrolyze specific ester bonds. [] This enzymatic approach could potentially be applicable to the synthesis or modification of the target compound, especially if structural analogs with ester functionalities are considered. []
4-Amino-5-aminomethyl-2-methylpyrimidine
Compound Description: This compound serves as a key intermediate in the synthesis of Vitamin B1 (Thiamine). []
Relevance: Though not structurally similar to 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride, this compound is mentioned in the context of developing scalable synthetic processes for important pharmaceutical intermediates. [] This highlights the ongoing research focused on optimizing the synthesis of compounds with potential therapeutic value, which could be relevant for future studies related to the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.